N-(4-anilinophenyl)-3-ethoxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H20N2O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(4-anilinophenyl)-3-ethoxybenzamide |
InChI |
InChI=1S/C21H20N2O2/c1-2-25-20-10-6-7-16(15-20)21(24)23-19-13-11-18(12-14-19)22-17-8-4-3-5-9-17/h3-15,22H,2H2,1H3,(H,23,24) |
InChI Key |
AGUZSCFPGFSLGB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Anti-inflammatory Properties
Research indicates that N-(4-anilinophenyl)-3-ethoxybenzamide exhibits promising anti-inflammatory properties. It has been studied for its ability to inhibit specific enzymes or receptors involved in inflammatory pathways. Preliminary findings suggest that it may modulate various biological pathways associated with inflammation, although further studies are necessary to fully elucidate these mechanisms.
Anticancer Potential
In addition to its anti-inflammatory effects, this compound has been explored for its anticancer properties. Studies have shown that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action may involve the inhibition of pathways critical for cancer progression, such as those related to cell survival and growth.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features |
|---|---|
| N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide | Contains chloro and acetyl groups |
| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Features a sulfonamide group |
| N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide | Includes methoxy and chloro substituents |
| N-(3-Aminophenyl)-4-ethoxybenzamide | Similar amine functionality but different positioning |
Uniqueness : The combination of both chloro and ethoxy substituents on the benzamide ring in this compound enhances its potential reactivity and biological activity compared to other related compounds.
Case Studies and Research Findings
Several studies have focused on the applications of this compound in drug development:
- Anti-inflammatory Drug Development : A study highlighted the compound's ability to reduce inflammation in animal models by inhibiting specific pro-inflammatory cytokines. The results demonstrated significant reductions in edema and pain responses .
- Anticancer Efficacy : In vitro studies have shown that this compound can induce apoptosis in breast cancer cells by activating caspase pathways. These findings suggest its potential as a lead compound for developing new anticancer therapies.
Q & A
Q. What are the standard synthetic routes for N-(4-anilinophenyl)-3-ethoxybenzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Nitration : Introduction of a nitro group to a benzene derivative using strong acids like sulfuric acid.
- Amidation : Coupling of the nitro-substituted benzene with an aniline derivative via amide bond formation, often using coupling agents like EDC/HOBt.
- Ethoxy group introduction : Alkylation or nucleophilic substitution to attach the ethoxy group.
Optimization focuses on controlling reaction temperature, solvent selection (e.g., DMF or THF for polar intermediates), and catalyst use (e.g., Pd/C for hydrogenation steps). Yield improvements are achieved through iterative adjustments to stoichiometry and purification methods (e.g., column chromatography) .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with aromatic proton signals (δ 6.5–8.5 ppm) and ethoxy group protons (δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for OCH).
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns, as demonstrated in similar benzamide derivatives (e.g., bond angles and torsion angles) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 347.2).
Q. How are preliminary biological activities of this compound evaluated in vitro?
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Antioxidant Screening : DPPH radical scavenging assays quantify free radical inhibition capacity.
- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293) establish baseline toxicity thresholds.
Q. What computational tools predict the physicochemical properties of this compound?
- Lipophilicity (LogP) : Calculated using software like MarvinSketch or ChemAxon.
- Solubility : Predicted via QSPR models in ACD/Labs or SwissADME.
- Pharmacokinetics : Tools like pkCSM estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
Q. How is purity assessed during synthesis, and what analytical methods are critical?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Melting Point Analysis : Consistency with literature values (e.g., 180–185°C) confirms crystallinity.
- Elemental Analysis : Validates C, H, N, O composition within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can conflicting data in biological assays (e.g., variable IC50_{50}50 values) be resolved?
- Dose-Response Repetition : Conduct triplicate experiments with standardized protocols to minimize batch variability.
- Mechanistic Studies : Use fluorescence-based assays (e.g., ROS detection) or Western blotting to identify off-target effects.
- Statistical Analysis : Apply ANOVA or nonlinear regression models (e.g., GraphPad Prism) to assess significance .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
- Prodrug Design : Mask polar groups (e.g., ethoxy) with ester linkages to enhance absorption.
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life improvements.
Q. How do computational docking studies inform SAR for this compound?
- Target Identification : Dock against kinases (e.g., EGFR) or GPCRs using AutoDock Vina to predict binding affinities.
- Free Energy Calculations : MM-GBSA analysis in Schrödinger Suite quantifies interaction energies for substituent optimization.
- MD Simulations : GROMACS-based simulations assess ligand-receptor complex stability over 100 ns trajectories.
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Byproduct Formation : Monitor intermediates via in-line FTIR to detect side reactions early.
- Solvent Recycling : Implement continuous flow reactors to reduce waste and improve efficiency .
- Crystallization Control : Use anti-solvent addition or seed crystals to ensure consistent particle size distribution.
Q. How are stability and storage conditions determined for long-term research use?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways.
- Lyophilization : Assess freeze-dried vs. crystalline forms for hygroscopicity and thermal stability via TGA/DSC .
- Long-Term Storage : Recommend desiccated, inert-atmosphere storage at −20°C to prevent hydrolysis or oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
